molecular formula C13H15NO B13206614 3-(2-Methylphenyl)oxane-3-carbonitrile

3-(2-Methylphenyl)oxane-3-carbonitrile

Cat. No.: B13206614
M. Wt: 201.26 g/mol
InChI Key: RDJJHRIEGAOIOO-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)oxane-3-carbonitrile is an organic compound with the molecular formula C₁₃H₁₅NO It is a derivative of oxane, featuring a nitrile group and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)oxane-3-carbonitrile typically involves the reaction of 2-methylphenylacetonitrile with an appropriate oxane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)oxane-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Methylphenyl)oxane-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)oxane-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-oxane-3-carbonitrile: Lacks the methyl group on the phenyl ring.

    3-(2-Chlorophenyl)oxane-3-carbonitrile: Contains a chlorine substituent instead of a methyl group.

    3-(2-Methylphenyl)oxane-3-carboxylic acid: Has a carboxylic acid group instead of a nitrile group.

Uniqueness

3-(2-Methylphenyl)oxane-3-carbonitrile is unique due to the presence of both a nitrile group and a methyl-substituted phenyl ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-(2-methylphenyl)oxane-3-carbonitrile

InChI

InChI=1S/C13H15NO/c1-11-5-2-3-6-12(11)13(9-14)7-4-8-15-10-13/h2-3,5-6H,4,7-8,10H2,1H3

InChI Key

RDJJHRIEGAOIOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCCOC2)C#N

Origin of Product

United States

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